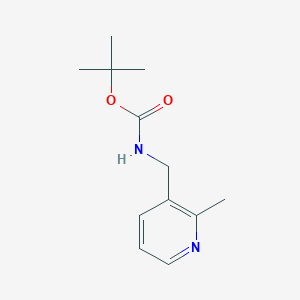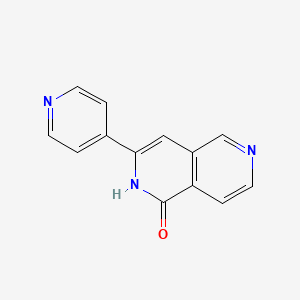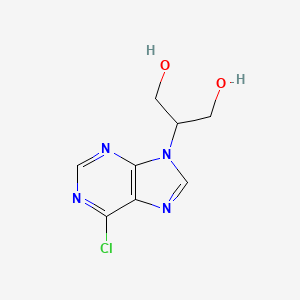
4-amino-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is a chemical compound with a molecular formula of C11H13NO2·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a carboxylate ester, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by cyclization.
Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. Nitration of the indene ring introduces a nitro group, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the indene ring with methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the reaction of the amino ester with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Biological Research: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group and carboxylate ester allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydrochloride salt enhances the compound’s solubility and stability, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
- Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the indene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydrochloride salt form enhances its solubility and stability, making it suitable for use in aqueous environments and industrial processes.
特性
CAS番号 |
952526-43-1 |
|---|---|
分子式 |
C11H14ClNO2 |
分子量 |
227.69 g/mol |
IUPAC名 |
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8;/h2-4,8H,5-6,12H2,1H3;1H |
InChIキー |
VVKRXJCICILAQG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)





